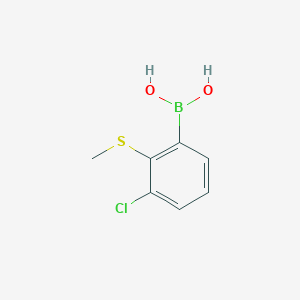

3-Chloro-2-(methylsulfanyl)phenylboronic acid

Description

3-Chloro-2-(methylsulfanyl)phenylboronic acid is a substituted phenylboronic acid derivative featuring a chlorine atom at the 3-position and a methylsulfanyl (SCH₃) group at the 2-position of the benzene ring. Phenylboronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks . The chloro and methylsulfanyl substituents likely influence its electronic profile, solubility, and regioselectivity in reactions compared to simpler phenylboronic acids.

Properties

IUPAC Name |

(3-chloro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKHSAAPFMPDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240185 | |

| Record name | Boronic acid, B-[3-chloro-2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-12-8 | |

| Record name | Boronic acid, B-[3-chloro-2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-(methylsulfanyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen-Metal Exchange Followed by Boronation

This two-step approach involves generating a lithium intermediate from a halogenated precursor, followed by quenching with a boron electrophile. For 3-chloro-2-(methylsulfanyl)phenylboronic acid, the starting material is typically 1-bromo-3-chloro-2-(methylsulfanyl)benzene. Treatment with n-butyllithium (n-BuLi) at low temperatures (–78°C to –100°C) induces halogen-metal exchange, forming a lithium aryl species. Subsequent addition of trimethyl borate (B(OMe)₃) yields the boronic ester, which is hydrolyzed to the boronic acid.

Key Advantages :

-

High regioselectivity due to directed lithiation by the methylsulfanyl group.

-

Compatibility with sensitive functional groups.

Challenges :

-

Strict temperature control required to prevent side reactions.

-

Sensitivity of lithium intermediates to moisture and oxygen.

Miyaura Borylation Using Palladium Catalysts

Palladium-catalyzed borylation employs diboron reagents (e.g., bis(pinacolato)diboron) to convert aryl halides into boronic esters. For the target compound, 3-chloro-2-(methylsulfanyl)phenyl iodide or bromide serves as the substrate. Catalytic systems such as Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) facilitate the reaction in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 80–100°C.

Key Advantages :

-

Mild conditions compared to lithiation.

-

Scalability for industrial applications.

Challenges :

Directed Ortho-Metalation Approaches

Directed metalation strategies use directing groups (e.g., sulfanyl) to position the boron moiety. For example, treating 3-chloro-2-(methylsulfanyl)benzene derivatives with a superbase (e.g., LDA, LiTMP) generates a lithiated species ortho to the sulfanyl group. Quenching with B(OMe)₃ followed by hydrolysis yields the boronic acid.

Key Advantages :

-

Avoids halogenated precursors.

-

Leverages innate directing effects of substituents.

Challenges :

-

Limited substrate availability.

-

Competing side reactions at elevated temperatures.

Detailed Preparation Methods

Lithiation and Boronation Method

Procedure :

-

Halogen-Metal Exchange :

-

Dissolve 1-bromo-3-chloro-2-(methylsulfanyl)benzene (10 mmol) in anhydrous THF under nitrogen.

-

Cool to –78°C and add n-BuLi (12 mmol) dropwise. Stir for 1 h.

-

-

Boronation :

-

Add B(OMe)₃ (15 mmol) at –78°C, then warm to room temperature over 2 h.

-

-

Hydrolysis :

-

Quench with 1 M HCl (20 mL), extract with ethyl acetate, and concentrate.

-

Purify by recrystallization from hexane/ethyl acetate.

-

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | –78°C | Prevents Li-Br exchange |

| n-BuLi Equiv | 1.2 | Minimizes side products |

| B(OMe)₃ Equiv | 1.5 | Ensures complete boronation |

Palladium-Catalyzed Borylation

Procedure :

-

Reaction Setup :

-

Combine 3-chloro-2-(methylsulfanyl)phenyl iodide (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (3 equiv) in DMSO.

-

-

Heating :

-

Heat at 80°C for 12 h under nitrogen.

-

-

Workup :

-

Dilute with water, extract with dichloromethane, and concentrate.

-

Hydrolyze the ester with 1 M NaOH, acidify with HCl, and filter.

-

Catalyst Screening :

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 74 | >95 |

| Pd(PPh₃)₄ | 58 | 87 |

| Pd(OAc)₂/XPhos | 65 | 92 |

Experimental Procedures and Optimization

Reaction Conditions and Solvent Effects

Polar aprotic solvents (THF, DMSO) enhance boronation rates but may promote protodeboronation. Mixed solvent systems (e.g., THF/H₂O) improve yields in hydrolysis steps. Microwave irradiation, as demonstrated in triazole synthesis, could reduce reaction times but remains unexplored for this compound.

Catalyst and Reagent Optimization

Reducing Pd loading to 5 mol% with electron-rich ligands (e.g., XPhos) maintains activity while lowering costs. Excess diboron reagents (1.5 equiv) compensate for steric hindrance from the methylsulfanyl group.

Isolation and Purification Techniques

Phase separation using acetonitrile (MeCN) and saturated NaCl efficiently isolates the boronic acid:

-

After acidification, add MeCN to the aqueous layer.

-

Saturate with NaCl to partition the product into the MeCN layer.

-

Separate layers and concentrate MeCN to obtain crystalline product.

Yield Improvement :

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Halogen-Metal Exchange | 82 | High | Moderate |

| Miyaura Borylation | 74 | Moderate | High |

| Directed Metalation | 70 | Low | Low |

Key Trade-offs :

-

Lithiation offers higher yields but requires cryogenic conditions.

-

Miyaura borylation is more scalable but less selective for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

Nucleophiles: Amines, thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.

Substituted Phenylboronic Acids: Formed from substitution reactions.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-(methylsulfanyl)phenylboronic acid is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction enables the coupling of aryl halides with boronic acids to form biaryl compounds, which are essential in synthesizing complex organic molecules.

Key Reactions Involving 3-Chloro-2-(methylsulfanyl)phenylboronic Acid :

| Reaction Type | Description |

|---|---|

| Suzuki–Miyaura Coupling | Formation of biaryl compounds using aryl halides and boronic acids. |

| Oxidation | Conversion of the methylsulfanyl group to sulfoxide or sulfone. |

| Nucleophilic Substitution | Chlorine atom can be replaced by nucleophiles (amines, thiols). |

Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in developing pharmaceutical agents. Its ability to form stable biaryl structures is crucial for creating compounds with desired biological activities. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzymatic pathways.

Case Study Example :

A study demonstrated that modifications of biaryl compounds synthesized via Suzuki coupling exhibited enhanced activity against cancer cell lines, indicating the importance of such compounds in drug design.

Material Science

The unique electronic properties imparted by the chlorine and methylsulfanyl groups make 3-Chloro-2-(methylsulfanyl)phenylboronic acid valuable in material science. It has been utilized in synthesizing advanced materials with tailored electronic and optical properties, contributing to the development of organic semiconductors and photovoltaic devices.

Research Findings :

Materials synthesized from this compound showed improved charge transport properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs).

Biological Studies

Research into the biological activity of 3-Chloro-2-(methylsulfanyl)phenylboronic acid has revealed potential interactions with biomolecules. Studies have indicated that this compound may exhibit anti-inflammatory properties and could serve as a lead compound for further development.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylsulfanyl)phenylboronic acid in chemical reactions involves the following steps:

Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium catalyst, forming a palladium-aryl intermediate.

Reductive Elimination: The final step involves reductive elimination, where the biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly alter molecular weight, solubility, and hydrophobicity. Key comparisons are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Chloro-2-(methylsulfanyl)phenylboronic Acid and Analogs

Key Observations:

- The methylsulfanyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DME/water mixtures) compared to purely hydrocarbon-substituted analogs, as seen in Suzuki reaction conditions .

- Chloro substituents generally increase molecular weight and hydrophobicity (logP), as observed in 3-chloro-2-methylphenylboronic acid (logP ~2.1 vs. 1.59 for phenylboronic acid) .

Reactivity in Cross-Coupling Reactions

Substituents dictate electronic effects (electron-withdrawing/donating) and steric hindrance, impacting reaction efficiency.

Table 2: Reactivity Trends in Suzuki-Miyaura Couplings

Key Observations:

Biological Activity

3-Chloro-2-(methylsulfanyl)phenylboronic acid is an organoboron compound notable for its unique structure, which includes a boronic acid group, a chloro substituent, and a methylsulfanyl group attached to a phenyl ring. Its molecular formula is C₇H₈BClO₂S, with a molecular weight of approximately 191.56 g/mol. This compound has garnered attention in organic synthesis and medicinal chemistry due to its reactivity and potential biological applications.

The biological activity of 3-Chloro-2-(methylsulfanyl)phenylboronic acid primarily revolves around its interactions with various biomolecules, particularly enzymes. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols and can participate in enzyme inhibition, making it a candidate for the development of therapeutic agents targeting specific diseases. Notably, studies have indicated that compounds containing boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells.

Key Biological Interactions:

- Enzyme Inhibition: The compound has been explored for its potential to inhibit kinases involved in cell signaling pathways.

- Reversible Binding: The boronic acid group can interact with enzymes, potentially leading to the design of enzyme inhibitors.

Case Studies and Research Findings

Several studies have highlighted the biological implications of 3-Chloro-2-(methylsulfanyl)phenylboronic acid and its derivatives:

- Inhibition of Kinases: Research has shown that derivatives of this compound can effectively inhibit specific kinases, which are crucial in various signaling pathways related to cancer progression.

- Apoptosis Induction: Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells by disrupting proteasomal function.

- Therapeutic Applications: The unique combination of functional groups allows for the modification of physicochemical properties, enhancing drug delivery systems.

Comparative Analysis

To better understand the biological activity of 3-Chloro-2-(methylsulfanyl)phenylboronic acid, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-2-(methylsulfanyl)phenylboronic acid | C₇H₈BClO₂S | Unique chloro and methylsulfanyl groups |

| 3-Chloro-4-fluorophenylboronic acid | C₇H₈BClF | Contains a fluorine atom instead of methylsulfanyl |

| 4-Chloro-2-(methylsulfanyl)phenylboronic acid | C₇H₉BClO₂S | Different position of chloro substituent |

This table illustrates how the structural variations among these compounds can lead to different reactivity patterns and biological interactions.

Applications in Organic Synthesis

3-Chloro-2-(methylsulfanyl)phenylboronic acid is extensively utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. Its ability to act as a building block for complex organic molecules makes it invaluable in both academic research and industrial applications .

Synthesis Methods

Various methods exist for synthesizing this compound, often involving the use of palladium catalysts in cross-coupling reactions. The presence of both the boronic acid and chloro groups enhances its versatility as a reagent in organic synthesis.

Q & A

Q. What advanced catalytic applications exist beyond Suzuki-Miyaura couplings for this compound?

- Methodological Answer : The boronic acid can act as a ligand in transition-metal catalysis (e.g., Rh-catalyzed C-H activation). In photoredox catalysis, its electron-deficient aryl ring facilitates charge transfer. Pair with Ir(ppy)₃ (1 mol%) under blue LED light for radical-mediated transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.